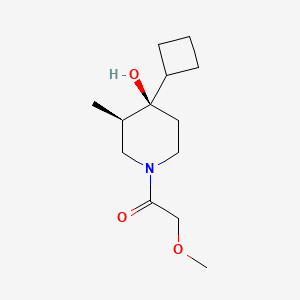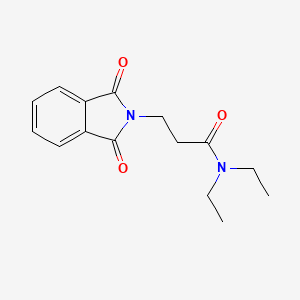
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide often involves multicomponent reactions that allow for the efficient construction of complex molecules. For example, Shaabani et al. (2009) developed a method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which share a similar ring structure, using an aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot reaction without any catalysts. This approach highlights the potential strategies for synthesizing related compounds, including 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide, under mild conditions and with high yields (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of an isoindoline core, which contributes to their unique chemical properties. X-ray diffraction studies, along with spectroscopic methods such as IR, NMR, and UV-Vis, are commonly used to analyze the structure. Demir et al. (2016) utilized X-ray diffraction and DFT calculations to analyze a closely related compound, providing insights into the optimized molecular structure and electronic properties, which can be applied to understand the structure of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity of the isoindoline nucleus within these compounds is influenced by its electronic structure and the presence of functional groups. The isoindoline ring can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents present. The study by Soleimani et al. (2011) demonstrates the versatility of isocyanide-based multicomponent reactions in constructing complex molecules with isoindoline derivatives, indicating the potential reactivity patterns of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylpropanamide (Soleimani et al., 2011).
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-16(4-2)13(18)9-10-17-14(19)11-7-5-6-8-12(11)15(17)20/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOXWKDCPJIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~,N~1~-diethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
![1,3-dimethyl-5-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5679419.png)
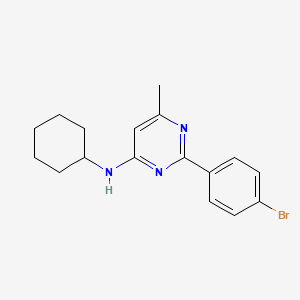
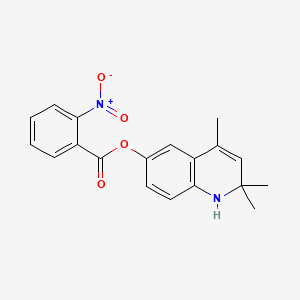
![2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5679433.png)
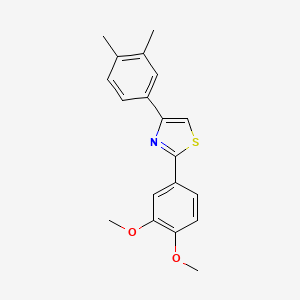
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5679467.png)
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-N-ethyl-2-pyrimidinamine](/img/structure/B5679468.png)
![N-benzyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5679475.png)
![5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5679476.png)
